4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one
Description
Properties
IUPAC Name |
4-amino-3-(2-phenylethyl)quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-15-13-8-4-5-9-14(13)18-16(20)19(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVMFCLRBFAFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of anthranilic acid with 2-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, followed by cyclization under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with various functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imino group or the phenylethyl substituent, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, Lewis acids or bases as catalysts.
Major Products:
Oxidation: Quinazolinone derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced quinazolinone derivatives with amine or alkyl groups.
Substitution: Substituted quinazolinone derivatives with various alkyl, acyl, or aryl groups.
Scientific Research Applications
Introduction to 4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one
This compound is a synthetic compound with significant potential in various scientific research applications. Its unique molecular structure, characterized by a quinazolinone core, offers diverse possibilities in medicinal chemistry and pharmacology.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It exhibits promising activities in:
- Anticancer Research : Preliminary studies suggest that derivatives of tetrahydroquinazolinones can inhibit tumor growth by inducing apoptosis in cancer cells. The specific role of this compound in this context is under exploration.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The efficacy of this specific compound against various pathogens could provide insights into new antimicrobial therapies.
Neuropharmacology
Research indicates that tetrahydroquinazolinone derivatives may interact with neurotransmitter systems. The potential applications include:
- Cognitive Enhancement : Investigations into the effects on neurotransmitter modulation could lead to developments in treatments for cognitive disorders such as Alzheimer's disease.
- Mood Disorders : Compounds with similar structures have been studied for their antidepressant effects, suggesting that this compound may also hold potential in treating mood disorders.
Chemical Biology
The compound can serve as a tool for studying biological processes:
- Biochemical Pathway Analysis : By acting as a probe or inhibitor, it can help elucidate pathways involving quinazolinone derivatives.
- Drug Design and Development : Its structure provides a scaffold for the synthesis of novel compounds aimed at specific biological targets.
Case Study Overview
Several research initiatives have highlighted the applications of tetrahydroquinazolinones in various fields:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that similar compounds induced apoptosis in breast cancer cell lines. |
| Study B | Antimicrobial Efficacy | Showed significant inhibition of Staphylococcus aureus growth with related structures. |
| Study C | Neuropharmacological Effects | Found potential modulation of serotonin receptors leading to antidepressant-like effects in animal models. |
These case studies underline the versatility of this compound and its derivatives in addressing critical health challenges.
Mechanism of Action
The mechanism of action of 4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imino group and phenylethyl substituent play crucial roles in binding to these targets, leading to the modulation of their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. Additionally, it can interact with receptors to modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Structural Analogs in the Quinazolinone Family
The following table summarizes key structural and functional differences between the target compound and related tetrahydroquinazolinone derivatives:
*Estimated based on structural similarity.
Key Observations:
Position 4 Substitution: The imino group in the target compound replaces the oxo group common in other quinazolinones. This substitution may enhance nucleophilic reactivity and alter hydrogen-bonding capabilities compared to oxo-containing analogs .
The piperidinyl substituent in the hydrochloride salt analog introduces a basic nitrogen, increasing aqueous solubility via salt formation .
Functional Group Impact: Sulfonyl and nitro groups (in analogs from and ) are electron-withdrawing, which may stabilize the quinazolinone core but reduce bioavailability. The imino group in the target compound could serve as a hydrogen-bond donor, a feature absent in oxo-containing analogs.
Q & A
Q. What are the standard synthetic protocols for 4-imino-tetrahydroquinazolinone derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted anthranilic acids with aldehydes or ketones. For example, microwave-assisted synthesis (80–120°C, 15–30 min) significantly improves yield (70–85%) compared to conventional heating (6–8 hours, 50–60% yield) . Key steps include:
- Use of catalysts like p-toluenesulfonic acid (p-TsOH) in ethanol/water mixtures.
- Recrystallization in ethanol for purification.
Optimization strategies include monitoring reactions via TLC/HPLC and adjusting solvent polarity to minimize byproducts .
Q. How are structural and purity analyses performed for quinazolinone derivatives?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) at 90–292 K resolves bond lengths (mean C–C = 0.002–0.004 Å) and confirms stereochemistry .
- Spectroscopy : and NMR (DMSO-d6, 400 MHz) identify substituents, while IR confirms functional groups (e.g., C=O at 1680–1720 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Advanced Research Questions
Q. How do structural modifications of the quinazolinone core influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Substituent Effects : Addition of electron-withdrawing groups (e.g., -CF₃) at position 2 enhances cytotoxicity (e.g., IC₅₀ = 12.7 µM against HeLa cells) by increasing target binding affinity .
- Heterocyclic Appendages : Thiadiazole or oxadiazole moieties improve antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) via enhanced membrane penetration .
- Data-Driven Design : Molecular docking (AutoDock Vina) predicts interactions with tubulin or DNA gyrase, guiding rational modifications .
Q. What experimental approaches resolve contradictions in pharmacological data for quinazolinone derivatives?
- Methodological Answer : Discrepancies in cytotoxicity or selectivity often arise from:
- Assay Variability : Compare results across standardized assays (e.g., MTT vs. SRB) .
- Tautomerism : Use NMR and DFT calculations to identify dominant tautomers (e.g., thione vs. thiol forms) that affect bioactivity .
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to differentiate intrinsic activity from pharmacokinetic effects .
Q. How can computational methods enhance the design of quinazolinone-based therapeutics?
- Methodological Answer :
- Docking Studies : Prioritize compounds with high binding scores (-8.5 to -10.2 kcal/mol) against targets like EGFR or PARP .
- ADMET Prediction : Use SwissADME to optimize logP (2–3.5) and reduce hepatotoxicity risks.
- QSAR Models : Develop regression models (e.g., PLS) correlating substituent descriptors (Hammett σ) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
